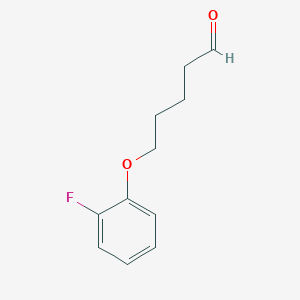

5-(2-Fluorophenoxy)pentanal

Description

5-(2-Fluorophenoxy)pentanal is an aldehyde derivative featuring a pentanal backbone substituted with a 2-fluorophenoxy group at the fifth carbon. Its molecular formula is C₁₁H₁₃FO₂, with a calculated molecular weight of 214.22 g/mol. The compound combines the reactivity of an aldehyde functional group with the electronic and steric effects of the 2-fluorophenoxy substituent.

Properties

IUPAC Name |

5-(2-fluorophenoxy)pentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c12-10-6-2-3-7-11(10)14-9-5-1-4-8-13/h2-3,6-8H,1,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKDHJDAGMHQIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCCC=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)OCCCCC=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction with Aldehydes and Amines: This involves reacting an aldehyde containing reactive hydrogen with a primary amine to form the desired compound.

Industrial Production: Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include the use of catalysts, specific temperatures, and pressures to optimize the reaction.

Chemical Reactions Analysis

5-(2-Fluorophenoxy)pentanal undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.

Reduction: Reduction reactions involve the gain of electrons, decreasing the oxidation state of the compound.

Substitution: In substitution reactions, one functional group in the molecule is replaced by another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

5-(2-Fluorophenoxy)pentanal has several scientific research applications, including:

Chemistry: The compound is used in synthetic chemistry for the development of new molecules and materials.

Biology: In biological research, it may be used as a probe or reagent to study biochemical pathways and interactions.

Industry: Industrial applications may include the use of 5-(2-Fluorophenoxy)pentanal in the production of specialty chemicals, polymers, and other materials.

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenoxy)pentanal involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of 5-(2-Fluorophenoxy)pentanal and its analogs:

Substituent Effects

- Halogen Type: Fluorine’s high electronegativity (vs. Bromine’s larger atomic size (257.12 g/mol in 4-Br analog) may reduce volatility compared to 5-(2-Fluorophenoxy)pentanal.

- Substituent Position: The 2-fluorophenoxy group (ortho position) introduces steric hindrance near the aldehyde, which could slow nucleophilic addition reactions compared to para-substituted analogs (e.g., 4-Br or 4-Cl). Para-substituted derivatives typically exhibit better solubility due to reduced steric effects .

- Functional Group Variations: Replacing the aldehyde with a carboxylic acid (as in 5-(4-Chloro-phenoxy)pentanoic acid) significantly alters reactivity and physical properties. Aldehydes are more reactive toward oxidation and nucleophiles, while carboxylic acids exhibit higher boiling points and acidity .

Physicochemical and Environmental Behavior

- Volatility and Biodegradability: The parent compound, pentanal, has a high vapor pressure and is readily biodegradable . Introducing a fluorophenoxy group likely reduces volatility and biodegradability due to increased molecular complexity and halogen presence, which often slows microbial degradation.

- Toxicity: Pentanal is a known irritant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.